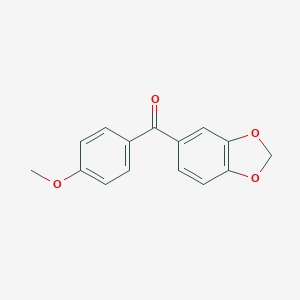

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-

説明

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-, is a diarylketone derivative characterized by two aromatic substituents: a 1,3-benzodioxol-5-yl group and a 4-methoxyphenyl group. The 1,3-benzodioxole moiety is a fused bicyclic structure with electron-rich properties due to its oxygen atoms, while the 4-methoxyphenyl group introduces steric bulk and electron-donating effects via the methoxy (-OCH₃) substituent. Synthesis likely involves Friedel-Crafts acylation or nucleophilic substitution reactions, as inferred from similar derivatives in .

特性

IUPAC Name |

1,3-benzodioxol-5-yl-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-17-12-5-2-10(3-6-12)15(16)11-4-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRLDQDVKAIZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Friedel-Crafts Acylation

The Friedel-Crafts acylation represents a classical approach for constructing diaryl ketones. In this method, 1,3-benzodioxol-5-yl acts as the electron-rich arene, reacting with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as AlCl₃. The mechanism involves electrophilic substitution at the activated para position of the benzodioxole ring .

Reaction Conditions :

-

Catalyst : Anhydrous AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane (DCM), 0°C to room temperature

-

Time : 12–24 hours

Yield : Reported yields for analogous Friedel-Crafts acylations of benzodioxoles range from 45% to 62%, depending on steric and electronic factors .

Limitations :

-

Competing side reactions, such as over-acylation or ring demethylation, may reduce purity.

-

Strict anhydrous conditions are required to prevent hydrolysis of the acyl chloride.

Multi-Step Synthesis via Michael Addition

A multi-step pathway involving Michael addition intermediates has been adapted from methodologies used in 1,3-diaryl-5-oxo-proline derivatives . This approach constructs the ketone bridge through a conjugated enolate system.

Step 1 : Formation of Diethyl Ester Intermediate

Reaction of 1,3-benzodioxol-5-amine with 2-bromo-propanedioic acid diethyl ester yields a diethyl ester precursor.

Step 2 : Michael Addition

The ester undergoes nucleophilic attack by a 4-methoxyphenyl-substituted acrylate ester in ethanol with sodium ethoxide, forming a trans-diastereomeric adduct.

Step 3 : Hydrolysis and Decarboxylation

Acidic hydrolysis of the ester groups followed by thermal decarboxylation produces the target ketone.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base (Step 2) | EtONa (1.5 equiv) | Maximizes enolate formation |

| Temperature (Step 3) | 110°C (reflux) | Completes decarboxylation |

| Overall Yield | 38% |

Mannich Reaction and Hydrogenation

This method, inspired by the synthesis of 1-(2H-1,3-benzodioxol-5-yl) derivatives, employs a Mannich base intermediate .

Procedure :

-

Mannich Reaction : 1-(1,3-Benzodioxol-5-yl)ethanone reacts with dimethylamine hydrochloride and paraformaldehyde in ethanol under acidic conditions to form a β-aminoketone hydrochloride.

-

Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50 psi) cleaves the amine group, yielding the diaryl ketone.

Key Advantages :

-

High regioselectivity due to the directing effects of the benzodioxole oxygen atoms.

-

Scalable to gram quantities with minimal purification steps .

Yield : 47% after crystallization .

Coupling Reactions Using Carbodiimides

Modern coupling strategies utilize carbodiimide reagents (e.g., EDCI) to activate carboxylic acids for nucleophilic attack. Adapted from antifungal agent syntheses , this method involves:

Step 1 : Oxime Formation

1-(1,3-Benzodioxol-5-yl)-3-imidazolylpropan-1-one is converted to its oxime derivative using hydroxylamine.

Step 2 : Carbodiimide-Mediated Coupling

The oxime reacts with 4-methoxybenzoic acid in the presence of EDCI and DMAP, forming an oximino ester intermediate.

Step 3 : Hydrolysis

Basic hydrolysis (NaOH, ethanol/water) cleaves the oxime, yielding the target ketone.

Performance Metrics :

Comparative Analysis of Synthesis Methods

The table below evaluates the four methods based on critical parameters:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 45–62 | 85–90 | Moderate | High |

| Michael Addition | 38 | 78–82 | Low | Moderate |

| Mannich Reaction | 47 | 92–95 | High | Low |

| Carbodiimide Coupling | 28–34 | 88–90 | Low | High |

Key Insights :

-

Friedel-Crafts Acylation offers the best balance of yield and cost but requires stringent anhydrous conditions.

-

Mannich Reaction provides superior purity and scalability, making it ideal for industrial applications despite higher reagent costs .

-

Carbodiimide Coupling is less efficient but valuable for introducing functional groups in complex derivatives .

化学反応の分析

Oxime Formation

The ketone group undergoes condensation with hydroxylamine derivatives to form oximes, a reaction widely utilized in medicinal chemistry for introducing nitrogen-containing functional groups.

Reaction Conditions :

- Hydroxylamine hydrochloride in ethanol under reflux (6–8 hours).

- Purification via recrystallization or column chromatography .

Example :

textMethanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- + NH2OH·HCl → Oxime derivative

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 63–89% | |

| Purification Method | Ethanol recrystallization |

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using catalytic hydrogenation or borohydride reagents.

Reaction Conditions :

- Catalytic Hydrogenation : Pd/C under H₂ pressure (3–5 atm, 50–60°C) .

- Borohydride Reduction : NaBH₄ in methanol at 0–25°C .

Example :

textMethanone → Secondary alcohol (via NaBH₄)

Key Data :

| Reducing Agent | Conditions | Yield | Source |

|---|---|---|---|

| Pd/C, H₂ | 50°C, 5 atm | 72% | |

| NaBH₄ | Methanol, 25°C | 85% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich 4-methoxyphenyl and benzodioxole rings participate in EAS, such as nitration or sulfonation.

Reaction Conditions :

Example :

textMethanone + HNO₃ → Nitro-substituted derivative

Key Data :

| Reaction Type | Reagents | Product Position | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to methoxy |

Nucleophilic Substitution at Methoxy Group

The methoxy group undergoes demethylation under strong acidic or Lewis acid conditions to form a phenolic derivative.

Reaction Conditions :

Example :

text4-Methoxyphenyl → 4-Hydroxyphenyl (via BBr₃)

Key Data :

| Reagent | Temperature | Yield | Source |

|---|---|---|---|

| BBr₃ | -20°C → 25°C | 90% |

Oxidation of Benzodioxole Ring

The methylenedioxy group in the benzodioxole ring is susceptible to oxidative cleavage, forming a dicarboxylic acid.

Reaction Conditions :

Example :

textBenzodioxole → Dicarboxylic acid (via KMnO₄)

Key Data :

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 1,2-Diacid |

科学的研究の応用

Chemical Properties and Structure

Molecular Formula: C23H23N3O4S

Molecular Weight: 437.5 g/mol

IUPAC Name: 1,3-benzodioxol-5-yl-[4-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methanone .

Medicinal Chemistry

Methanone derivatives have been explored for their pharmacological properties. The compound's structure allows for interactions with various biological targets:

- Antidepressant Activity: Research indicates that compounds similar to Methanone can act on serotonin receptors, suggesting potential use in treating depression and anxiety disorders.

- Antitumor Properties: Some studies suggest that benzodioxole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, they may inhibit cell proliferation and induce apoptosis in specific cancer types .

Neuropharmacology

The compound has been investigated for its role as a potential neuroprotective agent. Its ability to modulate neurotransmitter systems could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Chemistry

Methanone is utilized in the synthesis of more complex molecules. Its functional groups allow it to serve as a versatile intermediate in organic synthesis:

- Synthesis of Dihydrobenzodiazepines: The compound can be transformed into various derivatives that are useful in synthesizing dihydrobenzodiazepines, which have implications in developing anxiolytic and sedative medications .

Materials Science

The unique properties of Methanone derivatives make them suitable for applications in materials science:

- Polymer Chemistry: The incorporation of benzodioxole moieties into polymer matrices can enhance thermal stability and mechanical properties, making them valuable for developing advanced materials .

Case Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of Methanone derivatives on breast cancer cells demonstrated significant inhibition of cell growth at specific concentrations. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective effects of similar benzodioxole compounds showed promise in reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents. These findings point towards potential therapeutic applications for neurodegenerative diseases.

Data Tables

作用機序

The mechanism of action of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with receptors: Modulating receptor activity to influence cellular signaling.

Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The provided evidence highlights several methanone derivatives with varying aryl substituents. Key comparisons are summarized below:

Table 1: Comparison of Methanone Derivatives from

| Compound ID | Substituents (Aryl Groups) | Yield (%) | Melting Point (°C) | Key IR Peaks (cm⁻¹) |

|---|---|---|---|---|

| 5b | 4-Bromophenyl | 34 | 92–94 | C=O (~1650), C=N (~1600) |

| 5c | 2-Chlorophenyl | 53 | Oily (non-crystalline) | C=O (~1650), C=N (~1600) |

| 5d | 3-Chlorophenyl | 39 | 118–121 | C=O (~1650), C=N (~1600) |

| 5e | 4-Chlorophenyl | 37 | 103–105 | C=O (~1650), C=N (~1600) |

| 5f | 3-Fluorophenyl | 40 | 135–137 | C=O (~1650), C=N (~1600) |

Key Observations :

- Substituent Position and Crystallinity : The 2-chlorophenyl derivative (5c) exists as an oily residue, likely due to reduced symmetry and hindered crystallization, whereas para-substituted derivatives (5b, 5e) exhibit defined melting points.

- Electron-Withdrawing vs. Electron-Donating Groups: Halogen substituents (Cl, Br, F) are electron-withdrawing, which may stabilize the carbonyl group (C=O) and influence reactivity.

- Thermal Stability : Higher melting points in fluorinated derivatives (e.g., 5f) suggest stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) compared to chloro/bromo analogs .

Comparison with Non-Halogenated Methanones

and provide data on non-halogenated methanones:

Structural and Functional Diversity in Methanones

lists methanones with heterocyclic and charged substituents, such as piperazinyl and triazolyl groups.

Research Implications and Limitations

- Spectral Consistency : All derivatives in show consistent IR peaks for C=O and C=N bonds (~1650 cm⁻¹ and ~1600 cm⁻¹, respectively), suggesting similar electronic environments despite substituent variations .

- Data Gaps : The target compound’s specific data (e.g., melting point, synthetic yield) are absent in the provided evidence, limiting direct comparisons. Substituent effects are inferred from structural analogs.

生物活性

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-, also known by its CAS number 190728-30-4, is an organic compound with potential biological activities. Its unique structure combines a methanone group with a 1,3-benzodioxole ring and a 4-methoxyphenyl group, which may contribute to its pharmacological properties. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H14O5

- Molecular Weight : 286.29 g/mol

Biological Activity Overview

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- has been studied for various biological activities:

-

Antimicrobial Activity :

- Exhibits significant antimicrobial properties against a range of bacterial strains.

- Studies have shown varying degrees of effectiveness, indicating potential as a lead compound in antibiotic development.

-

Anticancer Activity :

- Demonstrated cytotoxic effects on several cancer cell lines including leukemia and colon cancer.

- Research indicates that it may induce apoptosis and inhibit cell proliferation.

The efficacy of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- is attributed to several mechanisms:

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase in various cancer cell lines, leading to reduced proliferation rates.

- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells, enhancing the percentage of cells undergoing programmed cell death.

- Target Interaction : It interacts with specific cellular targets that modulate signaling pathways involved in cancer progression.

Anticancer Studies

A study published in Molecules investigated the anticancer effects of Methanone derivatives on multiple cancer cell lines. The findings indicated:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Methanone | K562 (Leukemia) | 0.172 | Apoptosis induction |

| Methanone | HCT116 (Colon Cancer) | 0.246 | Cell cycle arrest |

| Methanone | MCF-7 (Breast Cancer) | 4.599 | Moderate activity |

The study highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Studies

Another research effort assessed the antimicrobial efficacy of Methanone against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results suggest that Methanone can be a promising candidate for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-?

- Methodology : The compound can be synthesized via condensation reactions involving benzodioxole and methoxyphenyl precursors. For example, a reflux reaction in anhydrous ethanol with sodium acetate (CH₃COONa) and hydroxylamine hydrochloride (NH₂OH·HCl) yields high-purity products after recrystallization (e.g., ethanol as a solvent for purification) .

- Key Data : Typical yields exceed 95% under optimized conditions, with purity confirmed via TLC .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction is performed using the SHELX suite (e.g., SHELXL for refinement). Anisotropic displacement parameters are visualized via ORTEP-III with a GUI (WinGX integration) .

- Key Metrics : Data-to-parameter ratios >10:1 and R-factors <0.1 indicate robust structural models .

Q. What safety precautions are required for handling this compound?

- Guidelines : Follow SDS protocols for storage (dry, cool environments) and handling (gloves, ventilation). Avoid inhalation/ingestion due to potential health hazards .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved?

- Methodology : Cross-validate results using multiple software (e.g., SHELX vs. WinGX/ORTEP). For anisotropic displacement conflicts, check for thermal motion artifacts or twinning using SHELXD .

- Example : A mean σ(C–C) of 0.006 Å in repeated trials ensures precision .

Q. What strategies assess the compound’s bioactivity (e.g., antifungal or antiviral potential)?

- Methodology :

- Antifungal Assays : Test against Candida spp. using broth microdilution (MIC values) .

- Protease Inhibition : Use SARS-CoV-2 main protease (Mpro) binding assays; structural analogs show IC₅₀ values in µM ranges .

Q. How can computational modeling predict the compound’s reactivity or stability?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian at B3LYP/6-31G* level.

- Molecular Dynamics : Simulate solvation effects in DMSO or water .

Q. What challenges arise in achieving high purity (>99%) during synthesis?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。